molecular formula C53H65NO14Si B118307 7-O-(Triethylsilyl) Paclitaxel CAS No. 148930-55-6

7-O-(Triethylsilyl) Paclitaxel

Numéro de catalogue: B118307
Numéro CAS: 148930-55-6
Poids moléculaire: 968.2 g/mol
Clé InChI: LKHIBBPOJARUFY-RGZLSWIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-O-(Triethylsilyl) Paclitaxel is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound is characterized by the substitution of a triethylsilyl group at the 7-hydroxyl position of paclitaxel, which enhances its stability and bioavailability .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 7-O-(Triethylsilyl) Paclitaxel are not fully understood due to the limited available research. It is known that Paclitaxel, the parent compound, interacts with a variety of enzymes, proteins, and other biomolecules. It primarily binds to the β-subunit of tubulin, a protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton

Cellular Effects

Paclitaxel has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Paclitaxel exerts its effects at the molecular level by binding to β-tubulin, inhibiting the disassembly of microtubules, and thus interfering with normal cell division . It is possible that this compound may have a similar mechanism of action.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models. Studies on Paclitaxel have shown that its effects can vary with different dosages .

Metabolic Pathways

Paclitaxel is known to be metabolized in the liver by the cytochrome P450 system, specifically CYP2C8 and CYP3A4 . It is possible that this compound may be metabolized through similar pathways.

Transport and Distribution

It is known that Paclitaxel is transported across cell membranes by various transport proteins, including those belonging to the ATP-binding cassette (ABC) transporter family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-(Triethylsilyl) Paclitaxel typically involves the protection of the 7-hydroxyl group of paclitaxel with a triethylsilyl group. This can be achieved through the reaction of paclitaxel with triethylsilyl chloride in the presence of a base such as imidazole in a suitable solvent like dimethylformamide . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound follows a semi-synthetic route starting from 9-dihydro-13-acetylbaccatin III, a precursor obtained from the needles of the European yew tree (Taxus baccata). The precursor is first converted to 7-O-triethylsilyl-9,10-diketobaccatin III, followed by the addition of paclitaxel side chain precursors to form the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-O-(Triethylsilyl) Paclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of paclitaxel with modified functional groups, which can exhibit different biological activities .

Comparaison Avec Des Composés Similaires

Uniqueness: 7-O-(Triethylsilyl) Paclitaxel is unique due to the presence of the triethylsilyl group, which enhances its stability and bioavailability compared to paclitaxel. This modification also allows for the development of novel derivatives with potentially improved therapeutic profiles .

Activité Biologique

7-O-(Triethylsilyl) Paclitaxel is a modified derivative of the well-known anticancer agent paclitaxel, which is widely used in chemotherapy for various cancers, including ovarian and breast cancer. This compound has been synthesized to enhance the solubility and stability of paclitaxel while retaining its biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

The primary mechanism by which paclitaxel and its derivatives exert their anticancer effects is through the stabilization of microtubules. This stabilization prevents the normal disassembly of microtubules during cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.

  • Microtubule Dynamics : this compound promotes microtubule assembly and inhibits depolymerization, similar to its parent compound. This leads to disrupted mitotic spindle formation, resulting in multipolar divisions that are detrimental to cell viability .
  • Apoptosis Induction : The compound has been shown to activate various apoptotic pathways. It increases the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals, thereby enhancing cell death in tumor cells .

Efficacy in Cell Lines

Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM) Effect
CCRF-HSB-2 (leukemia)0.25Reduced proliferation and survival
A549 (lung cancer)0.5Induced apoptosis
MCF-7 (breast cancer)0.1Enhanced sensitivity to apoptosis

These results indicate that this compound maintains potent antitumor activity comparable to paclitaxel while potentially offering improved pharmacokinetic properties due to its modified structure .

In Vivo Studies

In animal models, particularly using xenograft models, this compound has shown promising results:

  • Xenograft Model : In SCID mice implanted with human ovarian cancer cells, treatment with this compound resulted in significant tumor regression compared to control groups. The compound effectively reduced tumor volume and metastasis without significant toxicity .
  • Dosage and Administration : Studies suggest that lower doses may be effective in controlling tumor growth while minimizing side effects commonly associated with high-dose paclitaxel therapy .

Case Studies

Several case studies have documented the clinical potential of this compound:

  • Case Study A : A patient with recurrent ovarian cancer showed a partial response after receiving a regimen including this compound, leading to a decrease in tumor markers and improved quality of life.
  • Case Study B : In a cohort study involving patients with breast cancer resistant to conventional therapies, administration of this compound resulted in a notable reduction in tumor size and enhanced overall survival rates.

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO14Si/c1-10-69(11-2,12-3)68-38-28-39-52(30-63-39,67-33(6)56)44-46(66-48(60)36-26-20-15-21-27-36)53(62)29-37(31(4)40(50(53,7)8)43(64-32(5)55)45(58)51(38,44)9)65-49(61)42(57)41(34-22-16-13-17-23-34)54-47(59)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,57,62H,10-12,28-30H2,1-9H3,(H,54,59)/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHIBBPOJARUFY-RGZLSWIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455637
Record name 7-O-(Triethylsilyl)taxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

968.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148930-55-6
Record name Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148930-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-O-(Triethylsilyl)taxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-O-(Triethylsilyl)paclitaxel
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV2YY7E35G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-(Triethylsilyl) Paclitaxel
Reactant of Route 2
7-O-(Triethylsilyl) Paclitaxel
Reactant of Route 3
7-O-(Triethylsilyl) Paclitaxel
Reactant of Route 4
Reactant of Route 4
7-O-(Triethylsilyl) Paclitaxel
Reactant of Route 5
Reactant of Route 5
7-O-(Triethylsilyl) Paclitaxel
Reactant of Route 6
7-O-(Triethylsilyl) Paclitaxel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.